Hemokinin 1 (mouse)

Description

Properties

IUPAC Name |

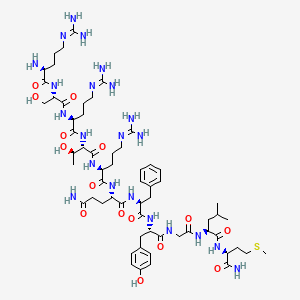

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H100N22O15S/c1-32(2)27-42(55(95)76-38(49(64)89)22-26-99-4)75-47(88)30-74-51(91)43(29-35-16-18-36(86)19-17-35)80-56(96)44(28-34-11-6-5-7-12-34)81-53(93)41(20-21-46(63)87)78-52(92)39(14-9-24-72-60(67)68)79-58(98)48(33(3)85)83-54(94)40(15-10-25-73-61(69)70)77-57(97)45(31-84)82-50(90)37(62)13-8-23-71-59(65)66/h5-7,11-12,16-19,32-33,37-45,48,84-86H,8-10,13-15,20-31,62H2,1-4H3,(H2,63,87)(H2,64,89)(H,74,91)(H,75,88)(H,76,95)(H,77,97)(H,78,92)(H,79,98)(H,80,96)(H,81,93)(H,82,90)(H,83,94)(H4,65,66,71)(H4,67,68,72)(H4,69,70,73)/t33-,37+,38+,39+,40+,41+,42+,43+,44+,45+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLDEMZLDJFVRY-RULPZMNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H100N22O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1413.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of Hemokinin-1 in the Murine Immune System

Executive Summary

Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the Tac4 gene, has emerged as a significant modulator of the murine immune system. Initially discovered in B lymphocytes, its expression is now known to be widespread among various immune cells, distinguishing it from other tachykinins which are predominantly of neuronal origin.[1][2][3] HK-1 exerts its effects primarily through the neurokinin-1 receptor (NK1R), a receptor it shares with Substance P (SP), but compelling evidence also points towards the existence of a novel, yet-unidentified receptor mediating some of its distinct functions.[4][5][6] This document provides a comprehensive overview of HK-1's role in murine immunity, detailing its signaling pathways, its impact on specific immune cells, and its function in inflammatory disease models. Quantitative data are summarized, key experimental protocols are described, and critical pathways and workflows are visualized to offer a thorough resource for the scientific community.

Hemokinin-1 Signaling Pathways

HK-1 signaling is complex, involving both the canonical NK1R pathway and alternative, NK1R-independent mechanisms. This duality is crucial for understanding its diverse and sometimes contradictory roles in immunity and inflammation.[1]

NK1R-Dependent Signaling

Similar to its counterpart, Substance P, HK-1 binds with high affinity to the NK1R, a G-protein coupled receptor (GPCR).[4][7] Activation of NK1R typically involves coupling to Gαq protein, which in turn activates Phospholipase C (PLC).[8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to downstream signaling cascades that modulate inflammation and immune cell function.[8] In mast cells, NK1R signaling activates the PI3K/Akt pathway, which subsequently leads to NFκB nuclear translocation, a critical step for the synthesis of pro-inflammatory cytokines like TNF and IL-6.[9]

References

- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Murine monoclonal antibodies generated against mouse/rat hemokinin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]

- 7. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autocrine hemokinin-1 functions as endogenous adjuvant for IgE-mediated mast cell inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hemokinin-1 in Murine Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the Tac4 gene, has emerged as a significant player in the complex interplay between the nervous and immune systems.[1] While structurally similar to Substance P (SP), HK-1 exhibits distinct expression patterns and functional roles, particularly in the context of neuroinflammation.[1] Unlike the predominantly neuronal expression of SP (from the Tac1 gene), HK-1 is widely expressed in immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[2][3] This unique expression profile positions HK-1 as a critical mediator in pathological conditions associated with microglial activation, such as neurodegenerative diseases and chronic pain.[2][4] This technical guide provides an in-depth overview of the role of mouse HK-1 in neuroinflammation, focusing on its signaling pathways, quantitative data from key experimental models, and detailed experimental protocols.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of mouse HK-1 in neuroinflammation.

Table 1: Tac4 mRNA Expression in LPS-Activated Microglia

| Treatment | Fold Change in Tac4 mRNA Expression (relative to control) | Reference |

| LPS (0.1 µg/mL) for 24h | 1.70 ± 0.22 | [5] |

| LPS + SC-514 (IKK-2 inhibitor) | 1.16 ± 0.08 | [6] |

| LPS + SB 203580 (p38 MAPK inhibitor) | 1.31 ± 0.07 | [6] |

Data are presented as mean ± SEM.

Table 2: HK-1 Induced Calcium Influx in Primary Sensory Neurons

| Treatment | Percentage of Responding Neurons | Mean Ca2+ Influx (Ratio) | Reference |

| HK-1 (1 µM) | 26.39% ± 4.5% | 0.67 ± 0.07 | [3] |

| HK-1 (1 µM) + CP99994 (NK1R antagonist) | 20.93% ± 3.8% | 0.62 ± 0.08 | [3] |

| HK-1 (1 µM) in NK1R knockout neurons | 21.4% ± 3.5% | 0.49 ± 0.04 | [3] |

| SP (1 µM) | No significant effect | Not applicable | [3] |

Data are presented as mean ± SEM.

Table 3: Effects of Tac4 Gene Deletion in a Mouse Model of Adjuvant-Induced Arthritis

| Parameter | Wild-Type Mice | Tac4 Knockout Mice | Reference |

| Mechanical Hyperalgesia (post-induction day 21) | Significant increase | Significantly reduced vs. WT | [7] |

| Histopathological Score (post-induction day 21) | Significant joint damage | Significantly reduced vs. WT | [7] |

| Joint IL-1β Concentration (post-induction day 21) | Elevated | Significantly reduced vs. WT | [7] |

Signaling Pathways

Hemokinin-1 exerts its effects in neuroinflammation through intricate signaling pathways, primarily involving the activation of microglia and subsequent downstream cascades.

HK-1 Signaling in Microglia

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, microglial cells upregulate the expression of the Tac4 gene, leading to increased HK-1 production.[2][8] This upregulation is mediated by the activation of two key intracellular signaling pathways: Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[2][8] Once produced, HK-1 can act in an autocrine or paracrine manner, binding to its cognate receptor, the Neurokinin-1 Receptor (NK1R), on microglia and other cells.[3] However, there is growing evidence for NK1R-independent actions of HK-1, suggesting the involvement of a yet-to-be-identified receptor.[1][9]

HK-1 and Neuronal Sensitization

HK-1 also plays a direct role in neuronal sensitization, a key component of chronic pain associated with neuroinflammation. Studies on primary sensory neurons have shown that HK-1 can induce a significant influx of calcium (Ca2+), a critical second messenger in neuronal activation.[3] Interestingly, this effect is largely independent of the NK1R, further supporting the existence of an alternative receptor for HK-1.[3] This direct neuronal activation by HK-1 contributes to the heightened pain sensitivity observed in inflammatory conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summarized protocols for key experiments cited in the study of mouse HK-1 in neuroinflammation.

Primary Microglia Culture and LPS Stimulation

-

Source: Sakai A, et al. PLoS One. 2012.[10]

-

Protocol:

-

Primary microglial cultures are prepared from the cerebral cortices of newborn C57BL/6 mice.

-

Cortices are minced and dissociated in Eagle's minimal essential medium (MEM) containing 0.025% trypsin and 0.05 mg/mL DNase I.

-

The cell suspension is filtered and plated onto poly-L-lysine-coated flasks in MEM supplemented with 10% fetal bovine serum.

-

After 10-14 days, microglia are isolated by shaking the flasks and collecting the floating cells.

-

Microglia are plated at a density of 1 x 10^5 cells/well in 24-well plates.

-

One day after plating, cells are treated with 0.1 µg/mL of lipopolysaccharide (LPS) from E. coli for 24 hours to induce an inflammatory response.

-

For inhibitor studies, cells are pre-treated with specific inhibitors for 30 minutes before the addition of LPS.

-

Adjuvant-Induced Arthritis Model in Mice

-

Source: Borbély É, et al. PLoS One. 2013.[7]

-

Protocol:

-

Tac4 knockout (Tac4−/−) and wild-type (C57BL/6) mice are used.

-

Chronic arthritis is induced by a single intradermal injection of 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw and the base of the tail.

-

Paw volume is measured using a plethysmometer to quantify edema.

-

Mechanical hyperalgesia is assessed using dynamic plantar aesthesiometry, measuring the paw withdrawal threshold to a mechanical stimulus.

-

Measurements are taken at baseline and periodically for up to 21 days post-induction.

-

At the end of the experiment, mice are euthanized, and tibiotarsal joints are collected for histopathological analysis and cytokine measurement (e.g., IL-1β ELISA).

-

Immunohistochemistry for Microglia and Astrocyte Activation

-

Source: Hunyady Á, et al. Brain Res Bull. 2019.[11]

-

Protocol:

-

Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

The lumbar spinal cord is dissected and post-fixed in 4% PFA overnight, then cryoprotected in 30% sucrose.

-

20-30 µm thick transverse sections are cut on a cryostat.

-

Free-floating sections are washed in PBS and incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours.

-

Sections are incubated overnight at 4°C with primary antibodies: rabbit anti-Iba1 (for microglia) and rabbit or mouse anti-GFAP (for astrocytes).

-

After washing, sections are incubated with the appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.

-

Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Images are captured using a fluorescence or confocal microscope, and the intensity of Iba1 and GFAP immunoreactivity is quantified using image analysis software.

-

Myeloperoxidase (MPO) Activity Assay

-

Source: Borbély É, et al. PLoS One. 2013, adapted from general protocols.[4][7][12]

-

Protocol:

-

Joint tissue is homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate buffer (pH 6.0).

-

The homogenate is subjected to freeze-thaw cycles and sonication to ensure cell lysis.

-

The suspension is centrifuged, and the supernatant is collected.

-

The MPO activity in the supernatant is measured by a colorimetric assay.

-

The reaction mixture contains the supernatant, 50 mM potassium phosphate buffer (pH 6.0), and o-dianisidine dihydrochloride.

-

The reaction is initiated by adding hydrogen peroxide (H2O2).

-

The change in absorbance is measured at 460 nm over time using a spectrophotometer.

-

MPO activity is expressed as units per milligram of protein.

-

Conclusion

Mouse hemokinin-1 is a pivotal mediator of neuroinflammation, acting through both established and novel signaling pathways. Its upregulation in activated microglia and its ability to directly sensitize neurons underscore its importance in the pathogenesis of neuroinflammatory and chronic pain conditions. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the role of HK-1 and explore its potential as a therapeutic target. The distinction between NK1R-dependent and -independent actions of HK-1 opens new avenues for the development of more specific and effective therapies for neuroinflammatory disorders.

References

- 1. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]

- 2. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Hemokinin-1 Gene Expression Is Upregulated in Microglia Activated by Lipopolysaccharide through NF-κB and p38 MAPK Signaling Pathways | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hemokinin-1 gene expression is upregulated in microglia activated by lipopolysaccharide through NF-κB and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hemokinin-1 Gene Expression Is Upregulated in Microglia Activated by Lipopolysaccharide through NF-κB and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hemokinin-1 is an important mediator of pain in mouse models of neuropathic and inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nwlifescience.com [nwlifescience.com]

An In-depth Technical Guide to Hemokinin-1 (Mouse) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathways activated by mouse Hemokinin-1 (HK-1), a tachykinin peptide with diverse physiological roles. The information presented herein is intended to support research and development efforts targeting HK-1 and its associated signaling cascades.

Core Signaling Pathways of Mouse Hemokinin-1

Mouse Hemokinin-1 (HK-1), a product of the Tac4 gene, primarily exerts its effects through the neurokinin 1 receptor (NK1R), a G protein-coupled receptor (GPCR). However, a growing body of evidence indicates the existence of NK1R-independent signaling mechanisms, particularly in sensory neurons.

NK1 Receptor-Dependent Signaling

Upon binding to the NK1R, HK-1 initiates a canonical signaling cascade associated with Gαq/11 protein activation. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Concurrently, DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC).

A major downstream consequence of NK1R activation by HK-1 is the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. In the context of the immune system, HK-1 has been shown to activate the MAPK pathway in B cells, enhancing their proliferation and antibody production.[1]

dot

Caption: NK1 Receptor-Dependent Signaling Pathway of Mouse Hemokinin-1.

NK1 Receptor-Independent Signaling

Intriguing evidence points to HK-1-mediated effects that are not blocked by NK1R antagonists, suggesting the involvement of alternative receptors or signaling pathways. This is particularly prominent in the context of pain modulation. Studies have demonstrated that HK-1 can induce calcium influx in primary sensory neurons from mice lacking the NK1 receptor.[2][3] This effect is dependent on extracellular calcium, indicating the involvement of plasma membrane calcium channels. While the specific receptor mediating this effect remains to be definitively identified, these findings open new avenues for the development of analgesics with novel mechanisms of action.

dot

Caption: NK1 Receptor-Independent Signaling Pathway of Mouse Hemokinin-1.

Quantitative Data on Mouse Hemokinin-1 Signaling

The following table summarizes key quantitative parameters related to the interaction of Hemokinin-1 with its primary receptor. It is important to note that some of these values were determined using human receptors, as indicated, due to the high degree of conservation of the NK1R across species.

| Parameter | Value | Species/Cell Line | Comments |

| Binding Affinity (Ki) | 0.175 nM | Human NK1R (CHO cells) | High affinity, comparable to Substance P.[4] |

| Calcium Influx | 1 µM HK-1 induced a response in ~26% of sensory neurons | Mouse DRG neurons | This effect was observed in both wild-type and NK1R-deficient neurons.[2][3] |

| MAPK/ERK Activation | Qualitative increase in phosphorylation | Mouse B-cells | HK-1 alone was sufficient to induce MAPK activation.[1] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Radioligand Binding Assay for NK1 Receptor

This protocol is adapted from standard methodologies for determining the binding affinity of a ligand to its receptor.[5][6][7][8][9]

Objective: To determine the binding affinity (Ki) of mouse Hemokinin-1 for the NK1 receptor.

Materials:

-

Membrane preparations from cells expressing the mouse NK1 receptor (e.g., CHO or HEK293 cells).

-

Radiolabeled Substance P (e.g., [3H]-SP) as the radioligand.

-

Unlabeled mouse Hemokinin-1.

-

Unlabeled Substance P (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled Substance P, and varying concentrations of unlabeled mouse Hemokinin-1. For determination of non-specific binding, use a high concentration of unlabeled Substance P instead of HK-1.

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled HK-1. Use a non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

dot

Caption: Workflow for a Radioligand Binding Assay.

Calcium Imaging in Mouse Dorsal Root Ganglion (DRG) Neurons

This protocol is based on established methods for measuring intracellular calcium changes in primary neurons.[10][11][12][13][14]

Objective: To measure changes in intracellular calcium concentration in mouse DRG neurons in response to Hemokinin-1 application.

Materials:

-

Dissociated mouse DRG neurons cultured on glass coverslips.

-

Fura-2 AM calcium indicator dye.

-

Extracellular solution (e.g., Hanks' Balanced Salt Solution with calcium).

-

Mouse Hemokinin-1.

-

Fluorescence microscopy setup with a ratiometric imaging system.

Procedure:

-

Cell Loading: Incubate the cultured DRG neurons with Fura-2 AM in extracellular solution for 30-60 minutes at 37°C to allow the dye to enter the cells.

-

De-esterification: Wash the cells with fresh extracellular solution and incubate for an additional 30 minutes to allow for the de-esterification of Fura-2 AM, trapping the active form of the dye inside the cells.

-

Imaging: Mount the coverslip onto the stage of the fluorescence microscope. Perfuse the cells with extracellular solution to establish a stable baseline fluorescence.

-

Stimulation: Apply mouse Hemokinin-1 to the cells via the perfusion system.

-

Data Acquisition: Record the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) over time.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

dot

References

- 1. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]

- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. forum.painresearcher.net [forum.painresearcher.net]

- 14. moodle2.units.it [moodle2.units.it]

Endogenous Ligands for the NK1 Receptor in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary endogenous ligands for the Neurokinin 1 (NK1) receptor in murine models. It covers the key ligands, their quantitative binding and functional characteristics, the intracellular signaling cascades they initiate, and detailed experimental protocols for their characterization.

Core Endogenous Ligands

The Neurokinin 1 receptor (NK1R), a G-protein coupled receptor (GPCR) encoded by the Tacr1 gene, is a critical component of the tachykinin system. In mice, it is activated by a specific set of endogenous peptide ligands that belong to the tachykinin family. These peptides share a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH₂), which is crucial for their activity at neurokinin receptors.[1][2][3]

-

Substance P (SP): Substance P is the principal and highest-affinity endogenous ligand for the NK1 receptor in mammals, including mice.[3][4] It is an undecapeptide involved in a wide array of physiological and pathological processes, such as pain transmission, neurogenic inflammation, smooth muscle contraction, and the regulation of stress and anxiety.[4][5] The release of SP from nerve endings is often triggered by intense or stressful stimuli.[5]

-

Hemokinin-1 (HK-1): Originally discovered in murine immune cells, Hemokinin-1 is another key endogenous ligand for the NK1 receptor.[6][7] Like Substance P, it demonstrates a high affinity for the NK1R.[4][6] HK-1 is implicated in immunological processes, inflammation, and pain, and has been shown to produce SP-like behavioral effects when administered centrally in mice.[4][8]

-

Other Tachykinins (Neurokinin A and B): While Substance P is the preferential ligand for NK1R, other mammalian tachykinins, such as Neurokinin A (NKA) and Neurokinin B (NKB), can also bind to and activate the receptor.[1][2] However, their affinity for the NK1 receptor is significantly lower than that of Substance P.[4]

Quantitative Data: Binding Affinity and Functional Potency

Table 1: Functional Potency of Endogenous Ligands at the Mouse NK1 Receptor

The following data, derived from contractility assays on isolated oestrogen-primed mouse myometrium, illustrates the functional potency of SP and HK-1.

| Ligand | Assay | Tissue/System | pD₂ (± S.E.M.) | EC₅₀ (nM) | Source |

| Substance P | Organ Bath | Mouse Myometrium | 7.42 ± 0.17 | ~38 | [9] |

| Hemokinin-1 (2-11) | Organ Bath | Mouse Myometrium | 7.18 ± 0.19 | ~66 | [9] |

| (Note: pD₂ is the negative logarithm of the EC₅₀ value. EC₅₀ values are calculated from the reported pD₂ values.) |

Table 2: Binding Affinity of Endogenous Ligands at the Human NK1 Receptor

This table presents binding affinity data from studies on recombinant human NK1 receptors, which are often used as a proxy due to high sequence homology. The data was obtained via radioligand binding assays using CHO cells expressing the human NK1R.

| Ligand | Radioligand | System | Kᵢ (nM) | Source |

| Substance P | [³H]-Substance P | Human NK1R in CHO cells | 0.13 | [2] |

| Hemokinin-1 | [³H]-Substance P | Human NK1R in CHO cells | 0.175 | [2] |

| Neurokinin A | [³H]-Substance P | Human NK1R in CHO cells | ~23.4 | [2] |

Signaling Pathways

Upon agonist binding, the NK1 receptor undergoes a conformational change, initiating intracellular signaling cascades primarily through the Gαq/11 and Gαs G-protein subunits.[2][6]

-

Gαq/11 Pathway (Canonical Pathway): The primary signaling route involves the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[3][10] The elevated cytosolic Ca²⁺ and DAG together activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, modulating cellular activity.[10]

-

Gαs Pathway: The NK1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA).

-

Downstream Effectors: Activation of these primary pathways can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK).[1] This can ultimately influence gene transcription through the activation of transcription factors like NF-κB, leading to long-term changes in cellular function.[6]

Diagram: NK1 Receptor Signaling Pathways

Caption: NK1R activation by endogenous ligands initiates Gαq/11 and Gαs pathways.

Experimental Protocols

Characterizing the interaction between endogenous ligands and the mouse NK1 receptor typically involves radioligand binding assays to determine affinity and functional assays to measure potency.

Protocol 1: Competitive Radioligand Binding Assay for Kᵢ Determination

This protocol is a representative method for determining the binding affinity (Kᵢ) of an unlabeled ligand (e.g., Hemokinin-1) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Substance P) for binding to NK1 receptors in mouse brain tissue homogenates.

1. Membrane Preparation: a. Euthanize adult mice and rapidly dissect the brain region of interest (e.g., striatum) on ice. b. Homogenize the tissue in 10-20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. d. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. e. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. g. Aliquot and store membranes at -80°C until use.

2. Binding Assay: a. Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations. b. To each tube, add: i. 50 µL of assay buffer (for total binding) OR 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM, for non-specific binding) OR 50 µL of the competing unlabeled ligand at various concentrations. ii. 50 µL of the radioligand, [³H]-Substance P, at a fixed concentration near its Kₑ (e.g., 0.5 - 1.5 nM). iii. 150 µL of the mouse brain membrane preparation (typically 50-100 µg of protein). c. Incubate the tubes for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 30°C) to reach equilibrium. d. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. e. Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). f. Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

3. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM). b. Plot the percentage of specific binding against the log concentration of the competing unlabeled ligand. c. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[12]

Protocol 2: Calcium Mobilization Functional Assay for EC₅₀ Determination

This protocol describes a method to determine the functional potency (EC₅₀) of an NK1R agonist by measuring the increase in intracellular calcium in a cell line stably expressing the mouse NK1 receptor (e.g., CHO-K1/mNK1R).

1. Cell Preparation: a. Culture CHO-K1 cells stably transfected with the mouse NK1 receptor gene in appropriate media (e.g., Ham's F-12K with 10% FBS and a selection antibiotic like G418). b. Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a determined density (e.g., 50,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). Often, an anion-exchange inhibitor like probenecid is included to prevent dye leakage. b. Aspirate the culture medium from the cell plate and add the dye-loading buffer to each well. c. Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow for dye de-esterification and loading into the cytoplasm.

3. Agonist Stimulation and Measurement: a. Prepare serial dilutions of the agonist (e.g., Substance P or Hemokinin-1) in assay buffer at a concentration higher than the final desired concentration (e.g., 4x). b. Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR). c. Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation, ~525 nm emission for Fluo-4). d. Establish a stable baseline fluorescence reading for several seconds. e. The instrument then automatically adds the agonist dilutions to the wells, and fluorescence is continuously monitored for 1-3 minutes to capture the transient increase in intracellular calcium.

4. Data Analysis: a. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. b. Normalize the data, setting the response to buffer alone as 0% and the response to a saturating concentration of a full agonist (or a calcium ionophore like ionomycin) as 100%. c. Plot the normalized response against the log concentration of the agonist. d. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Diagram: Experimental Workflow for Ligand Characterization

Caption: Workflow for characterizing endogenous ligands at the mouse NK1 receptor.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Species differences in tachykinin receptor distribution: further evidence that the substance P (NK1) receptor predominates in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Centrally administered hemokinin-1 (HK-1), a neurokinin NK1 receptor agonist, produces substance P-like behavioral effects in mice and gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Hemokinin-1 in the Mouse: A Technical Guide for Researchers

Abstract

Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the Tac4 gene, is a key player in a multitude of physiological and pathophysiological processes in mice. While the precise physiological concentration of endogenous HK-1 in plasma and tissues remains largely unquantified and is often reported as below the detection limit of sensitive assays under basal conditions, its functional significance is underscored by a wealth of studies in various murine models. This technical guide provides an in-depth overview of mouse Hemokinin-1, with a focus on its functional roles, the experimental methodologies employed for its investigation, and its signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of tachykinins and their roles in health and disease.

Introduction to Mouse Hemokinin-1

Hemokinin-1 is a neuropeptide that shares structural and functional similarities with other tachykinins, most notably Substance P (SP). It is predominantly expressed by immune cells, distinguishing it from neuronally-derived tachykinins. HK-1 exhibits a high affinity for the neurokinin 1 receptor (NK1R), through which it mediates many of its biological effects. Research in mouse models has implicated HK-1 in a diverse array of processes including, but not limited to, B-cell development, inflammation, and pain signaling.

Quantitative Data on Mouse Hemokinin-1

Direct measurement of the physiological concentration of HK-1 in mice has proven to be challenging. Studies utilizing sensitive techniques such as radioimmunoassay have reported that the secretion of HK-1 from specific cell types, like transformed B lymphocytes, is often below the level of detection. This suggests that circulating and tissue levels of HK-1 under normal physiological conditions are likely to be very low.

The following table summarizes the available data, which is primarily qualitative or relative, focusing on the functional consequences of HK-1 modulation rather than its absolute concentration.

| Parameter | Mouse Model/Cell Line | Observation | Method of Detection/Measurement | Reference |

| HK-1 Secretion | 70Z/3.12, ABE-8.1/2, and RAW8.1 mouse B lymphocyte cell lines | Secretion of HK-1 was below the level of detection. Cell lysates had low or undetectable levels of immunoreactive peptide. | Radioimmunoassay | [1] |

| Nerve Growth Factor (NGF) Levels (as an indirect measure of HK-1 activity) | Wild-type vs. HK-1 deficient mice | In intact HK-1 deficient mice, paw NGF levels were significantly lower than in wild-type mice. Under neuropathic conditions, NGF levels significantly increased in HK-1 deficient mice but did not change in wild-type mice from their higher basal level. | ELISA | [2] |

| Inflammatory Parameters in Acute Pneumonitis | Wild-type vs. Tac4 gene-deleted (HK-1 deficient) mice | Histopathological alterations, myeloperoxidase activity, ROS production, and levels of various inflammatory cytokines were significantly diminished in the lungs of Tac4-/- mice following LPS challenge. | Histopathology, Spectrophotometry, Luminol Bioluminescence, Luminex | [3] |

| Pain Behavior in Neuropathic and Inflammatory Models | Wild-type vs. HK-1 deficient mice | Chronic neuropathic mechanical and cold hypersensitivity were significantly decreased in HK-1 deficient mice. Acute visceral nocifensive behavior and neurogenic inflammatory hypersensitivity were also significantly reduced. | Dynamic Plantar Aesthesiometry, Hot/Cold Plate Tests, Writhing Test | [2] |

Experimental Protocols

A variety of experimental protocols have been employed to elucidate the role of mouse HK-1. Below are detailed methodologies for key experiments cited in the literature.

Quantification of Hemokinin-1 by Radioimmunoassay (RIA)

This protocol is adapted from studies attempting to measure HK-1 in cell culture supernatants and lysates.

Objective: To quantify the concentration of HK-1 peptide.

Materials:

-

Anti-HK-1 antibody (specific for the C-terminus)

-

125I-labeled HK-1 tracer

-

HK-1 standard peptide

-

Assay buffer (e.g., phosphate buffer with BSA and protease inhibitors)

-

Precipitating agent (e.g., polyethylene glycol)

-

Gamma counter

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the HK-1 standard peptide in assay buffer to generate a standard curve.

-

Sample Preparation: Collect cell culture supernatants or prepare cell lysates. Centrifuge to remove cellular debris.

-

Assay: In assay tubes, combine the sample or standard, a fixed amount of anti-HK-1 antibody, and a fixed amount of 125I-labeled HK-1 tracer.

-

Incubation: Incubate the mixture for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding.

-

Precipitation: Add the precipitating agent to separate antibody-bound HK-1 from free HK-1.

-

Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.

-

Measurement: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Calculation: The concentration of HK-1 in the samples is determined by comparing their radioactivity with the standard curve.

Assessment of Neuropathic Pain in HK-1 Deficient Mice

This protocol describes the assessment of mechanical and cold allodynia following partial sciatic nerve ligation (PSL).

Objective: To evaluate the role of HK-1 in the development of neuropathic pain.

Animal Model:

-

Wild-type C57BL/6 mice

-

HK-1 deficient (Tac4-/-) mice

Procedure:

-

Partial Sciatic Nerve Ligation (PSL):

-

Anesthetize the mouse.

-

Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Carefully separate the nerve trunk and ligate approximately one-third to one-half of the nerve diameter with a suture.

-

Close the incision with sutures.

-

-

Behavioral Testing (performed at baseline and at various time points post-PSL):

-

Mechanical Allodynia (von Frey test):

-

Place the mouse on an elevated mesh platform and allow it to acclimatize.

-

Apply calibrated von Frey filaments to the plantar surface of the hind paw until the filament bends.

-

Determine the paw withdrawal threshold.

-

-

Cold Allodynia (Acetone test):

-

Place the mouse on a mesh platform.

-

Apply a drop of acetone to the plantar surface of the hind paw.

-

Measure the duration of paw withdrawal or licking.

-

-

Induction and Assessment of Acute Airway Inflammation

This protocol details the induction of lung inflammation using lipopolysaccharide (LPS) and the subsequent analysis of inflammatory markers.

Objective: To investigate the pro-inflammatory role of HK-1 in the airways.

Animal Model:

-

Wild-type C57BL/6 mice

-

HK-1 deficient (Tac4-/-) mice

Procedure:

-

Induction of Inflammation:

-

Lightly anesthetize the mice.

-

Administer E. coli LPS intranasally.

-

-

Sample Collection (24 hours post-LPS administration):

-

Euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

-

Analysis of Inflammatory Markers:

-

Cell Counts: Perform total and differential cell counts on the BAL fluid.

-

Myeloperoxidase (MPO) Activity: Homogenize lung tissue and measure MPO activity spectrophotometrically as an indicator of neutrophil infiltration.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in BAL fluid or lung homogenates using ELISA or a multiplex assay (Luminex).

-

Histopathology: Fix, embed, and section lung tissue. Stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and lung injury.

-

Signaling Pathways of Hemokinin-1

HK-1 primarily exerts its effects through the G-protein coupled neurokinin 1 receptor (NK1R). The binding of HK-1 to NK1R initiates a cascade of intracellular signaling events.

Caption: Hemokinin-1 signaling through the NK1 receptor.

The binding of HK-1 to the NK1R activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These second messengers subsequently activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to various cellular responses such as gene expression changes, cell proliferation, and the release of inflammatory mediators.

Experimental Workflow for Investigating HK-1 in Pain Models

The following diagram illustrates a typical experimental workflow for studying the role of mouse HK-1 in a pain model.

Caption: Workflow for studying HK-1 in mouse pain models.

Conclusion

Hemokinin-1 is a crucial, yet quantitatively elusive, tachykinin in mouse physiology and pathology. While its precise physiological concentration remains to be definitively established, its functional importance in the immune system, inflammatory responses, and pain perception is well-documented. The use of genetically modified mouse models and specific pharmacological tools has been instrumental in delineating its roles. This technical guide provides a foundational understanding of mouse HK-1, offering researchers a summary of the current knowledge and detailed methodologies to further explore its biological significance and therapeutic potential. Future research focusing on the development of more sensitive detection methods is warranted to fully comprehend the dynamics of endogenous HK-1.

References

Localization of Hemokinin-1 in Mouse Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the localization of Hemokinin-1 (Hk-1) in various mouse tissues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the physiological and pathological roles of this tachykinin peptide. This document summarizes the current understanding of Hk-1 distribution, presents available quantitative data, details the experimental methodologies for its detection, and visualizes its key signaling pathway.

Introduction to Hemokinin-1

Hemokinin-1 is a member of the tachykinin peptide family, which also includes Substance P (SP) and Neurokinin A (NKA).[1] In mice, Hk-1 is encoded by the Tac4 gene.[2] While sharing structural similarities with other tachykinins and binding with high affinity to the Neurokinin-1 receptor (NK1R), Hk-1 exhibits a distinct expression pattern and physiological functions.[1] Initially discovered in hematopoietic cells, its name reflects its significant presence and role within the immune system.[1] Subsequent research has revealed a widespread distribution of Hk-1 throughout the body, implicating it in a variety of processes including inflammation, pain modulation, and immune regulation.[1]

Data Presentation: Quantitative Expression of Tac4 mRNA in Mouse Tissues

Quantitative data on the expression of Hemokinin-1 at the protein level across a wide range of mouse tissues is limited in the publicly available literature. However, several studies have quantified the mRNA expression of the Tac4 gene, which encodes for Hk-1. The following tables summarize the available quantitative and semi-quantitative data on Tac4 mRNA expression in various mouse tissues. It is important to note that direct comparisons between different studies may be challenging due to variations in experimental protocols and quantification methods.

| Tissue/Cell Type | Method | Relative Expression Level | Reference |

| Immune System | |||

| B-Lymphocyte Cell Lines (70Z/3.12, ABE-8.1/2, RAW8.1) | RT-PCR | Expressed | [3] |

| CD11b+ Macrophages | RT-PCR | Expressed | [2] |

| CD11c+ Dendritic Cells | RT-PCR | Expressed | [2] |

| Microglial Cell Line (EOC 13.31) | RT-PCR | Expressed | [2] |

| Reproductive System | |||

| Uterus (non-pregnant) | RT-qPCR | Baseline expression, regulated by ovarian steroids | [4] |

| Uterus (pregnant) | RT-qPCR | Expression varies with gestational stage | [4] |

| Ovaries | RT-PCR | Expressed | [2] |

| Oocytes | RT-PCR | Expressed | [2] |

| Nervous System | |||

| Dorsal Root Ganglia | RT-qPCR | Stable expression | [5] |

| Spinal Cord (dorsal) | RT-qPCR | Not detectable | [5] |

| Other Tissues | |||

| Adrenal Gland | - | Expressed | [2] |

| Gut | - | Expressed | [2] |

| Integumental System (Skin) | - | Expressed | [2] |

| Lung | - | Expressed | [6] |

Note: The table provides a summary of reported expression. The term "Expressed" indicates that the presence of Tac4 mRNA was detected, but specific quantitative values were not provided in a comparative context in the cited source.

Hemokinin-1 Signaling Pathway

Hemokinin-1 primarily exerts its biological effects through the activation of the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR). Upon binding of Hk-1, the NK1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, including the MAPK/ERK pathway, which ultimately modulates cellular processes such as proliferation, inflammation, and neurotransmission.[7][8]

References

- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tac4 tachykinin 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Quantification of hemokinin-1 peptide production and secretion from mouse B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]

- 6. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Hemokinin-1 in Orchestrating Mouse B Cell Development and Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hemokinin-1 (Hk-1), a member of the tachykinin peptide family, is increasingly recognized as a critical regulator of B cell lymphopoiesis. Predominantly expressed in hematopoietic tissues, Hk-1 exerts a profound influence on the development, survival, activation, and differentiation of murine B cells. This technical guide synthesizes the current understanding of Hk-1's role in B cell biology, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the immunomodulatory functions of Hk-1 and its potential as a therapeutic target.

Introduction

B lymphocytes are central players in the adaptive immune response, responsible for the production of antibodies that neutralize pathogens. The development of B cells is a complex and tightly regulated process that begins in the bone marrow and continues in peripheral lymphoid organs.[1] A multitude of factors, including cytokines, chemokines, and cell-cell interactions, guide B cell precursors through distinct developmental stages, ensuring the generation of a diverse and functional B cell repertoire.

Recently, the tachykinin peptide Hemokinin-1 (Hk-1) has emerged as a significant, yet not fully understood, modulator of B cell development.[2] Unlike classical tachykinins, which are primarily found in the nervous system, Hk-1 is predominantly expressed in hematopoietic cells, suggesting a specialized role in the immune system.[1][2] This guide provides a detailed examination of the multifaceted role of Hk-1 in mouse B cell biology, with a focus on its impact on B cell proliferation, survival, activation, and differentiation into antibody-secreting plasma cells.

Data Presentation: The Quantitative Impact of Hemokinin-1 on B Cell Function

Hemokinin-1 has been shown to act as a potent costimulatory molecule, enhancing B cell responses to various activation signals. The following tables summarize the key quantitative findings from studies investigating the effects of Hk-1 on mouse B cell populations and functions.

| Parameter | Stimulus | Hk-1 Concentration | Observed Effect | Fold Change/Percentage Increase | Reference |

| B Cell Proliferation | Anti-IgM | 1 µM | Enhanced proliferation | Data not explicitly quantified in fold change, but described as "enhanced" | [3] |

| LPS | 1 µM | Enhanced proliferation | Data not explicitly quantified in fold change, but described as "enhanced" | [3] | |

| Anti-CD40 | 1 µM | Enhanced proliferation | Data not explicitly quantified in fold change, but described as "enhanced" | [3] | |

| B Cell Survival | No additional stimulus | Not specified | Promoted survival of bone marrow B lineage cells | Data not explicitly quantified | [2] |

| LPS | Not specified | Promoted survival of cultured pre-B cells | Data not explicitly quantified | [2] | |

| Costimulatory Molecule Expression | Anti-IgM, LPS, or Anti-CD40 | 1 µM | Upregulation of CD80/CD86 | Data not explicitly quantified in MFI change, but described as "enhanced" | [3] |

| IgM Production | LPS | 1 µM | Increased IgM secretion | Described as "produced more IgM with a higher frequency of Ab-forming cells" | [3] |

| Anti-IgM | 1 µM | Increased IgM secretion | Described as "produced more IgM with a higher frequency of Ab-forming cells" | [3] | |

| Anti-CD40 | 1 µM | Increased IgM secretion | Described as "produced more IgM with a higher frequency of Ab-forming cells" | [3] |

Note: While several studies qualitatively describe the enhancing effects of Hk-1, precise quantitative data (e.g., fold changes, specific cell counts) are not consistently reported in the primary literature in a tabular format. The table above reflects the descriptive nature of the available data.

Signaling Pathways: The Molecular Mechanisms of Hemokinin-1 Action

Hemokinin-1 primarily exerts its effects on B cells through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[4][5] Activation of NK1R by Hk-1 initiates a cascade of intracellular signaling events, with the mitogen-activated protein kinase (MAPK) pathway playing a central role.[3]

Hemokinin-1 Signaling in B Cell Activation

The binding of Hk-1 to NK1R on the B cell surface triggers the activation of the MAPK pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[3] This signaling cascade, often acting in synergy with signals from the B cell receptor (BCR), CD40, or Toll-like receptors (TLRs), culminates in the activation of transcription factors that drive B cell proliferation, survival, and differentiation.[3]

Experimental Protocols: Methodologies for Studying Hemokinin-1 in B Cell Development

This section provides detailed protocols for key experiments used to investigate the role of Hk-1 in mouse B cell biology.

Isolation and Culture of Mouse Splenic B Cells

Objective: To obtain a pure population of primary mouse B cells for in vitro stimulation assays.

Materials:

-

Spleens from C57BL/6 mice

-

RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol

-

Red Blood Cell Lysis Buffer

-

Mouse B Cell Isolation Kit (e.g., MACS or other magnetic bead-based kits)

-

70 µm cell strainer

Procedure:

-

Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI 1640 medium.

-

Gently mash the spleens through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.

-

Add 10 volumes of RPMI 1640 medium and centrifuge at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).

-

Enrich for B cells using a negative selection mouse B cell isolation kit according to the manufacturer's instructions.

-

Assess the purity of the isolated B cells (CD19+ or B220+) by flow cytometry. Purity should be >95%.

-

Resuspend the purified B cells in complete RPMI 1640 medium at the desired concentration for culture.

B Cell Proliferation Assay

Objective: To quantify the effect of Hk-1 on B cell proliferation in response to various stimuli.

Materials:

-

Purified mouse splenic B cells

-

Hemokinin-1 peptide

-

Stimulants: Anti-IgM antibody, Lipopolysaccharide (LPS), Anti-CD40 antibody

-

Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)

-

96-well round-bottom culture plates

Procedure:

-

Label purified B cells with a cell proliferation dye according to the manufacturer's protocol.

-

Seed the labeled B cells at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Add the desired stimuli (e.g., 10 µg/mL anti-IgM, 1 µg/mL LPS, or 1 µg/mL anti-CD40) to the appropriate wells.

-

Add Hemokinin-1 at various concentrations (e.g., 0.1, 1, 10 µM) to the stimulated wells. Include control wells with only the stimulus and no Hk-1.

-

Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.

-

Quantify proliferation by analyzing the percentage of divided cells and the proliferation index.

Western Blot for Phospho-ERK

Objective: To detect the activation of the MAPK pathway in B cells upon Hk-1 stimulation.

Materials:

-

Purified mouse splenic B cells

-

Hemokinin-1 peptide

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

ECL Western Blotting Substrate

Procedure:

-

Starve purified B cells in serum-free medium for 2-4 hours.

-

Stimulate the B cells with 1 µM Hemokinin-1 for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.

Flow Cytometry for B Cell Phenotyping

Objective: To analyze the expression of cell surface markers on different B cell subsets in response to Hk-1.

Materials:

-

Single-cell suspensions from bone marrow or spleen

-

Fluorochrome-conjugated antibodies against mouse B cell markers (e.g., B220, CD19, IgM, IgD, CD43, CD21, CD23, CD80, CD86)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (anti-CD16/32)

Procedure:

-

Prepare a single-cell suspension from the desired tissue.

-

Aliquot approximately 1 x 10^6 cells per tube.

-

Block Fc receptors by incubating the cells with Fc block for 10 minutes on ice.

-

Add the antibody cocktail containing the desired fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to identify and quantify different B cell populations.

In Vitro B Cell Differentiation to Plasma Cells

Objective: To assess the ability of Hk-1 to promote the differentiation of B cells into antibody-secreting plasma cells.

Materials:

-

Purified mouse splenic B cells

-

Hemokinin-1 peptide

-

LPS (1 µg/mL)

-

IL-4 (20 ng/mL) and IL-5 (10 ng/mL)

-

Antibodies for flow cytometry: anti-B220, anti-CD138

Procedure:

-

Culture purified B cells at 1 x 10^6 cells/mL in a 24-well plate.

-

Stimulate the cells with LPS, IL-4, and IL-5.

-

Add Hemokinin-1 (1 µM) to the culture. Include a control without Hk-1.

-

Culture for 4-5 days.

-

Harvest the cells and stain with anti-B220 and anti-CD138 antibodies.

-

Analyze the percentage of plasma cells (B220-low/negative, CD138-positive) by flow cytometry.

Real-Time Quantitative PCR (RT-qPCR) for Blimp-1 and Xbp-1

Objective: To measure the expression of key transcription factors involved in plasma cell differentiation in response to Hk-1.

Materials:

-

Purified mouse splenic B cells stimulated with or without Hk-1

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for mouse Prdm1 (Blimp-1), Xbp1, and a housekeeping gene (e.g., Gapdh)

Procedure:

-

Isolate total RNA from stimulated B cells using an RNA extraction kit.

-

Synthesize cDNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix and the specific primers for Prdm1, Xbp1, and the housekeeping gene.

-

Analyze the relative gene expression using the ΔΔCt method.

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Prdm1 (Blimp-1) | GAGGCTCCGTTGCTTTCAG | GGCATTCTTGGGAACTGTGT |

| Xbp1 | AAACAGAGTAGCAGCGCAGACTG | GGG TCC AAG TTG TCC AGA ATG C |

| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Conclusion and Future Directions

Hemokinin-1 is a key player in the intricate network that governs mouse B cell development and function. Its ability to act as a costimulatory molecule, enhancing B cell proliferation, survival, and differentiation, highlights its importance in shaping the humoral immune response. The elucidation of the Hk-1/NK1R/MAPK signaling axis provides a framework for understanding its molecular mechanisms of action.

Despite these advances, several questions remain. The precise in vivo concentrations of Hk-1 in different lymphoid microenvironments and how these levels are regulated are yet to be fully determined. Furthermore, while the NK1 receptor is a primary target, the possibility of other receptors mediating some of Hk-1's effects on B cells warrants further investigation.[6] The lack of comprehensive quantitative data in many studies also underscores the need for more rigorous and standardized reporting of experimental results.

Future research should focus on in vivo studies using Hk-1 knockout and conditional knockout mouse models to dissect its role in different stages of B cell development and in various immune responses. Moreover, exploring the therapeutic potential of targeting the Hk-1 pathway, either through agonists to enhance vaccine responses or antagonists to modulate autoimmune diseases, represents an exciting avenue for drug development. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to further unravel the complexities of Hemokinin-1 in B cell immunology.

References

- 1. Murine monoclonal antibodies generated against mouse/rat hemokinin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]

- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 6. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

Hemokinin-1 (Mouse) and its Involvement in Pain Perception: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the Tac4 gene, has emerged as a significant modulator of pain perception in murine models.[1] While structurally similar to Substance P (SP), another well-characterized tachykinin, HK-1 exhibits distinct signaling properties and physiological roles, making it a compelling target for novel analgesic drug development.[1][2] This technical guide provides a comprehensive overview of the involvement of mouse Hemokinin-1 in pain, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Concepts: HK-1's Pro-Nociceptive Role

HK-1 is widely expressed in pain-related regions of the nervous system, including the dorsal root ganglia (DRG), trigeminal ganglia (TG), and the spinal cord.[2][3][4] Studies utilizing Tac4 gene-deficient (Tac4-/-) mice have consistently demonstrated a pro-nociceptive role for HK-1 in various pain states, including inflammatory, neuropathic, and visceral pain.[2][5]

Key Findings:

-

Inflammatory Pain: HK-1 deficiency significantly reduces mechanical and thermal hyperalgesia in models of arthritis and formalin-induced inflammation.[2][5]

-

Neuropathic Pain: Tac4-/- mice exhibit decreased mechanical and cold hypersensitivity following partial sciatic nerve ligation.[2]

-

Visceral Pain: Deletion of HK-1 leads to a reduction in acute visceral nocifensive behaviors.[2]

Quantitative Data on HK-1's Role in Pain Perception

The following tables summarize key quantitative findings from studies investigating the role of mouse HK-1 in various pain models.

Table 1: Effects of HK-1 Deficiency on Inflammatory Pain Models

| Pain Model | Parameter Measured | Wild-Type (WT) Mice | Tac4-/- Mice | Percentage Reduction in Pain Response | Reference |

| K/BxN Serum-Induced Arthritis | Mechanical Hyperalgesia (% decrease in threshold) | -33.5 ± 4.1% | -19.4 ± 3.8% | ~42% | [5] |

| K/BxN Serum-Induced Arthritis | Heat Hyperalgesia (Withdrawal Threshold °C) | 47.6 ± 1.3°C | 50.6 ± 0.8°C | N/A (Higher threshold indicates less pain) | [5] |

| Complete Freund's Adjuvant (CFA)-Induced Arthritis | Mechanical Hyperalgesia (Paw Withdrawal Threshold, g) | Significantly lower than baseline | Significantly higher than WT | Data not specified | [5][6] |

| Formalin Test (Late Phase) | Licking/Biting Time (s) | Significantly increased | Significantly reduced | Data not specified | [2] |

Table 2: Effects of HK-1 Deficiency on Neuropathic Pain

| Pain Model | Parameter Measured | Wild-Type (WT) Mice | Tac4-/- Mice | Percentage Reduction in Pain Response | Reference |

| Partial Sciatic Nerve Ligation (PSL) | Mechanical Hypersensitivity (Paw Withdrawal Threshold, g) | Significantly decreased | Significantly higher than WT | Data not specified | [2] |

| Partial Sciatic Nerve Ligation (PSL) | Cold Hypersensitivity (Paw Withdrawal Latency, s) | Significantly decreased | Significantly higher than WT | Data not specified | [2] |

Signaling Pathways of Hemokinin-1 in Nociception

HK-1 exerts its effects on pain perception through complex signaling pathways involving both the canonical neurokinin 1 receptor (NK1R) and other, as-yet-unidentified targets.[5][7]

NK1 Receptor-Dependent Signaling

Like Substance P, HK-1 can bind to and activate the NK1R, a G-protein coupled receptor.[1] This interaction is thought to contribute to central sensitization in the spinal cord, a key mechanism underlying chronic pain.[6][8] Activation of NK1R by HK-1 can lead to the activation of downstream signaling cascades, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

References

- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemokinin-1 is an important mediator of pain in mouse models of neuropathic and inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemokinin-1 Gene Expression Is Upregulated in Trigeminal Ganglia in an Inflammatory Orofacial Pain Model: Potential Role in Peripheral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]

- 7. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tachykinins modulate nociceptive responsiveness and sensitization: In vivo electrical characterization of primary sensory neurons in tachykinin knockout (Tac1 KO) mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mouse Hemokinin-1 (HK-1) ELISA Kit

For Research Use Only

These application notes provide a detailed protocol and supporting information for the quantitative determination of mouse Hemokinin-1 (HK-1) in serum, plasma, and cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Hemokinin-1 (HK-1) is a member of the tachykinin peptide family, encoded by the Tac4 gene.[1][2] Unlike other tachykinins which are predominantly found in the nervous system, HK-1 is widely expressed in immune cells, such as B lymphocytes.[1][2] HK-1 is known to bind to the neurokinin 1 receptor (NK1R) and is implicated in a variety of physiological and pathophysiological processes, including immune regulation, inflammation, and pain.[2][3][4][5][6] This ELISA kit provides a sensitive and specific method for quantifying mouse HK-1 levels, which can be a valuable tool in studies involving these processes.

Assay Principle

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for mouse HK-1 has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any HK-1 present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for mouse HK-1 is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of HK-1 bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Data Presentation

Typical Standard Curve Data

A standard curve should be generated for each set of samples assayed. The following data is for demonstration purposes only.

| Standard Concentration (pg/mL) | Optical Density (450 nm) |

| 1000 | 2.458 |

| 500 | 1.789 |

| 250 | 1.123 |

| 125 | 0.654 |

| 62.5 | 0.387 |

| 31.25 | 0.221 |

| 15.6 | 0.153 |

| 0 | 0.051 |

Sample Data

The following table presents example data for mouse serum, plasma (EDTA), and cell culture supernatant samples. The concentrations were determined by interpolation from the standard curve.

| Sample Type | Dilution Factor | Optical Density (450 nm) | Calculated Concentration (pg/mL) |

| Serum | 1:2 | 0.876 | 175.2 |

| Plasma (EDTA) | 1:2 | 0.543 | 108.6 |

| Cell Culture Supernatant | 1:5 | 1.234 | 617.0 |

Experimental Protocols

Reagent Preparation

-

Wash Buffer (1x): If provided as a concentrate, dilute the 20x Wash Buffer with deionized or distilled water to prepare 1x Wash Buffer.

-

Standard: Reconstitute the lyophilized mouse HK-1 standard with the provided diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a dilution series of the standard in the range of 1000 pg/mL to 15.6 pg/mL.

-

Detection Antibody: Briefly centrifuge the concentrated detection antibody vial and dilute it with the provided diluent to the working concentration.

-

Substrate Solution: Bring the substrate solution to room temperature before use.

Sample Preparation

-

Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at -20°C or -80°C.

-

Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.

-

Cell Culture Supernatants: Remove particulates by centrifugation at 10,000 x g for 10 minutes and assay immediately or aliquot and store samples at -20°C or -80°C.

Assay Procedure

-

Prepare Reagents: Bring all reagents and samples to room temperature before use.

-

Add Standards and Samples: Add 100 µL of standard or sample to each well. Cover with an adhesive strip and incubate for 2 hours at 37°C.

-

Wash: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1x Wash Buffer (300 µL) using a multi-channel pipette or autowasher. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

-

Add Detection Antibody: Add 100 µL of the diluted Detection Antibody to each well. Cover with a new adhesive strip and incubate for 1 hour at 37°C.

-

Wash: Repeat the aspiration/wash as in step 3.

-